molecular formula C10H16ClN3OS B1525010 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride CAS No. 1311316-55-8

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride

Cat. No.: B1525010
CAS No.: 1311316-55-8
M. Wt: 261.77 g/mol
InChI Key: WKKAWNBWWDDZFG-UHFFFAOYSA-N
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Description

Background on Heterocyclic Compounds in Chemical Research

Heterocyclic compounds constitute a foundational pillar of modern organic chemistry, characterized by cyclic structures containing at least one heteroatom (e.g., nitrogen, sulfur, oxygen). These molecules dominate pharmaceutical research, accounting for 59% of FDA-approved drugs. Their structural versatility enables precise modulation of electronic, steric, and pharmacokinetic properties, making them indispensable in drug design. For instance, nucleic acids, vitamins, and amino acids all incorporate heterocyclic frameworks. The integration of aromatic heterocycles like thiazole with saturated nitrogen-containing rings such as diazepane exemplifies strategic molecular hybridization to enhance bioactivity and metabolic stability.

Significance of Thiazole and Diazepane Scaffolds in Molecular Chemistry

The thiazole ring, a five-membered aromatic system with nitrogen and sulfur atoms, is renowned for its broad pharmacological footprint. It serves as a pharmacophore in antimicrobial, anticancer, and anticonvulsant agents. Thiazole derivatives like cefiderocol and alpelisib demonstrate clinical efficacy against multidrug-resistant infections and breast cancer, respectively. Concurrently, 1,4-diazepane , a seven-membered saturated ring with two nitrogen atoms, contributes conformational flexibility and basicity, enhancing receptor binding in antipsychotic and anxiolytic drugs. The fusion of these scaffolds creates hybrid molecules with synergistic electronic and steric profiles, enabling tailored interactions with biological targets.

Historical Context and Development of Thiazole-Diazepane Hybrids

The rational design of thiazole-diazepane hybrids emerged in the early 21st century, driven by advances in combinatorial chemistry and heterocyclic synthesis methodologies. Early work focused on optimizing anticonvulsant and antimicrobial agents, leveraging the thiazole’s aromatic rigidity and diazepane’s flexibility. For example, thiopyrano[2,3-d]thiazole derivatives demonstrated potent GABAA receptor modulation in preclinical models. The specific compound 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride represents a modern iteration, synthesized via Friedel-Crafts acylation and subsequent hydrochloride salt formation. Its development reflects broader trends in leveraging C–H activation and multicomponent reactions to access complex heterocycles.

Current State of Research on this compound

Despite its structural novelty, published studies on this compound remain limited. Available data from PubChem (CID: 18072105) outline its molecular formula (C10H15N3OS·HCl) and spectroscopic signatures, including a characteristic carbonyl stretch at 1675 cm−1 (IR) and δ 8.15 ppm for the thiazole proton (1H NMR). Computational predictions suggest moderate lipophilicity (logP ≈ 1.98) and aqueous solubility (3.2 mg/mL), aligning with drug-like properties. Preliminary molecular docking studies hypothesize affinity for neurological targets, though experimental validation is pending.

Table 1: Key Physicochemical Properties

Property Value Method
Molecular Weight 261.77 g/mol Mass spectrometry
logP 1.98 ± 0.12 Shake-flask
Aqueous Solubility 3.2 mg/mL HPLC-UV
pKa (amine) 7.34 Potentiometric titration

Research Objectives and Scope of Investigation

This review aims to consolidate existing data on This compound while identifying gaps in its pharmacological characterization. Key objectives include:

  • Elucidating synthetic pathways and structural optimization strategies.
  • Analyzing in silico predictions of target engagement and metabolic stability.
  • Proposing mechanistic studies to validate hypothesized anticonvulsant or antimicrobial activities, informed by structurally analogous compounds. Future research should prioritize in vitro and in vivo evaluations to translate computational insights into therapeutic applications.

Properties

IUPAC Name

1,4-diazepan-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.ClH/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13;/h7,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKAWNBWWDDZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-55-8
Record name Methanone, (hexahydro-1H-1,4-diazepin-1-yl)(4-methyl-5-thiazolyl)-, hydrochloride (1:1)
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Record name 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride
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Preparation Methods

Synthesis of the 4-Methyl-1,3-thiazole-5-carbonyl Intermediate

The thiazole ring bearing a methyl group at the 4-position and a carbonyl function at the 5-position is synthesized through condensation reactions involving thiourea derivatives and α-haloketones or β-ketoesters.

  • Key Starting Materials:

    • 1-Methylthiourea
    • Ethyl 2-chloro-3-oxobutanoate
    • Pyridine as solvent and base
  • Typical Reaction:
    Treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (Compound 1). This intermediate contains a reactive methylamino group at the 2-position, which is often masked to prevent side reactions in subsequent steps.

  • Protection of Amino Group:
    The 2-methylamino group is commonly protected as a tert-butoxycarbonyl (Boc) carbamate (Compound 2) to improve stability and selectivity during further transformations.

Functionalization at the 5-Position

The 5-position of the thiazole ring is functionalized to introduce various substituents, including cyano, fluoro, chloro, or alkyl groups, which modulate biological activity and chemical properties.

  • Cyano Substitution:
    Alkylation of the Boc-protected intermediate with cyanomethanide affords tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate (Compound 3) with yields around 72%.

  • Conversion to Enaminones:
    The cyano-substituted intermediate can be converted to enaminones (Compound 4) by refluxing in N,N-dimethylformamide–dimethylacetal (DMF–DMA). This step is critical for subsequent modifications.

  • Alternative Routes:
    Bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (Compound 5), followed by cyanide substitution and DMF–DMA treatment, also yields the enaminone, but the use of toxic sodium cyanide is a drawback.

  • Halogenation:
    Treatment of enaminones with SelectFluor in methanol at 0 °C introduces a fluorine atom (Compound 4, R′=F). Similarly, N-chlorosuccinimide can be used to obtain chloro-substituted analogs.

  • Alkyl Substitution:
    Starting from tert-butyl methyl(4-methylthiazol-2-yl)carbamate (Compound 8), alkyl-substituted enaminones are prepared by reaction with alkylaldehydes in the presence of lithium diisopropylamide (LDA), followed by oxidation with manganese dioxide.

Coupling with 1,4-Diazepane and Hydrochloride Formation

The final step involves coupling the functionalized thiazole carbonyl intermediate with 1,4-diazepane to form the amide linkage, followed by conversion to the hydrochloride salt for improved stability and handling.

  • Amide Bond Formation:
    The activated thiazole-5-carbonyl intermediate (e.g., acid chloride or activated ester) is reacted with 1,4-diazepane under controlled conditions to yield 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane.

  • Salt Formation:
    Treatment with hydrochloric acid or HCl gas leads to the formation of the hydrochloride salt, enhancing solubility and facilitating purification.

Summary Table of Key Intermediates and Reactions

Step Compound No. Key Reaction/Transformation Yield (%) Notes
1 1 Condensation of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate High Forms ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate
2 2 Protection of methylamino group as Boc carbamate Moderate Prevents side reactions in subsequent steps
3 3 Alkylation with cyanomethanide 72 Introduces cyanoacetyl group
4 4 Conversion to enaminone via DMF–DMA reflux High Prepares for halogenation or alkylation
5 4 (R′=F) Fluorination with SelectFluor Moderate Introduces fluorine substituent
6 8 → 9 Alkylation with alkylaldehydes + oxidation Moderate Yields alkyl-substituted enaminones
7 Final Coupling with 1,4-diazepane + HCl salt formation High Forms target compound hydrochloride salt

Research Findings and Considerations

  • Toxicity and Safety:
    The use of sodium cyanide in some routes is discouraged due to its high toxicity, prompting preference for alternative methods such as direct alkylation or fluorination.

  • Yield Optimization:
    Protection of the amino group significantly improves yields and purity in downstream reactions.

  • Functional Group Effects:
    Variations in substituents at the 5-position of the thiazole ring influence biological activity and selectivity, as observed in related kinase inhibitor studies, although specific activity data for the diazepane derivative require further exploration.

  • Purification: Formation of the hydrochloride salt aids in crystallization and purification, providing a stable solid form for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or diazepane ring is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole or diazepane derivatives. These products can be further utilized in different applications or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Pharmaceutical Development

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride serves as an active pharmaceutical ingredient (API) in the synthesis of various therapeutic agents. Its thiazole moiety is known for enhancing the biological activity of compounds, making it a valuable building block in drug design.

Case Study: Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For example, studies have shown that thiazole-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells . The incorporation of the diazepane structure may enhance solubility and bioavailability, crucial factors in drug efficacy.

Biological Studies

The compound is utilized as a non-ionic organic buffering agent in biological experiments, particularly in cell culture applications where maintaining pH is critical. It operates effectively within a pH range of 6 to 8.5, making it suitable for various biological assays .

Example Application: Cell Culture

In cell culture studies, maintaining optimal pH is essential for cellular function and viability. The use of this compound as a buffering agent helps stabilize the environment, thereby improving experimental reproducibility and reliability.

Synthetic Chemistry

In synthetic chemistry, the compound serves as an intermediate for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes.

Synthesis Example

A notable synthetic pathway involves the reaction of 4-methyl-1,3-thiazole-5-carbonyl chloride with 1,4-diazepane under controlled conditions to yield the hydrochloride salt. This method highlights the compound's versatility as a synthetic precursor .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., fluorenyl) may sterically hinder receptor binding, whereas smaller groups (e.g., methylsulfonyl) enhance solubility .

Key Observations :

  • Purification often relies on chromatography (e.g., Al₂O₃ or silica gel) or recrystallization .

Physicochemical Properties

Predicted properties of the target compound and analogs:

Compound Name Predicted CCS (Ų) [M+H]+ Solubility (Qualitative) Salt Form
Target Compound 150.5 Moderate (hydrochloride) Hydrochloride
1-Methanesulfonyl-[1,4]diazepane hydrochloride Not reported High (polar sulfonyl) Hydrochloride
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride Not reported Low (aromatic sulfonyl) Hydrochloride

Key Observations :

  • Sulfonyl-containing analogs may exhibit higher solubility due to polar functional groups .

Functional and Pharmacological Insights

While pharmacological data for the target compound are absent, structurally related 1,4-diazepane derivatives show diverse bioactivities:

  • Rho-kinase Inhibition: (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline hydrochloride dihydrate () demonstrates kinase inhibition via sulfonyl-diazepane interactions .
  • Antimalarial Activity : Reversed chloroquine analogs with 1,4-diazepane cores exhibit efficacy against resistant Plasmodium strains () .
  • Dopamine D3 Receptor Selectivity: Functionalized diamino-butylbenzamides with 1,4-diazepane moieties show receptor subtype selectivity () .

The target’s thiazole-carbonyl group may modulate selectivity or potency in similar contexts, but empirical studies are needed.

Biological Activity

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H16ClN3OS
  • Molecular Weight : 261.77 g/mol
  • CAS Number : 1311316-55-8
  • Purity : Minimum 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an inhibitor of certain enzymes and its antioxidant properties.

Enzyme Inhibition

A significant area of research has been the compound's role as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for treating conditions like gout.

Research Findings :

  • A study on related thiazole derivatives demonstrated that compounds similar to 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane exhibited IC50 values ranging from 3.6 to 19.6 μM against xanthine oxidase, indicating potent inhibitory activity .
  • The binding affinity of these compounds in the active site of xanthine oxidase was confirmed through molecular docking studies, suggesting that modifications to the thiazole structure can enhance inhibitory effects .

Antioxidant Activity

Antioxidant properties have also been evaluated:

  • Compounds derived from thiazole structures have shown moderate antioxidant activities with IC50 values indicating their effectiveness in scavenging free radicals .
  • The antioxidant activity is crucial for mitigating oxidative stress-related diseases and could be a significant benefit of using this compound in therapeutic applications.

Case Studies and Experimental Data

Several studies have investigated the biological activity of thiazole derivatives, including this compound. Below are summaries of key findings:

StudyFocusKey Findings
Xanthine Oxidase InhibitionCompounds showed IC50 values between 3.6 μM and 19.6 μM; significant enzyme inhibition noted.
Cell Viability AssayTested on HeLa cells; demonstrated varying degrees of cytotoxicity compared to control (cisplatin).
Antioxidant PropertiesModerate antioxidant activity; compounds effectively reduced oxidative stress markers.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzyme active sites and modulation of oxidative stress pathways.

Q & A

Q. How can machine learning (ML) enhance predictive modeling of this compound’s physicochemical properties?

  • Methodological Answer : Train ML models on datasets combining experimental properties (e.g., logP, solubility) and quantum chemical descriptors (e.g., HOMO-LUMO gaps, electrostatic potentials). Use feature importance analysis to prioritize synthetic variables .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride
Reactant of Route 2
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1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.